2-Fluoro-6-azaspiro[3.5]nonane hydrochloride
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Overview
Description
2-Fluoro-6-azaspiro[3.5]nonane hydrochloride is a chemical compound with the molecular formula C8H15ClFN and a molecular weight of 179.66 g/mol . It is a spirocyclic compound containing a fluorine atom and an azaspiro structure, which makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-azaspiro[3.5]nonane hydrochloride typically involves the reaction of a suitable spirocyclic precursor with a fluorinating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: For introducing the fluorine atom.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Fluoro-6-azaspiro[3.5]nonane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and azaspiro structure contribute to its unique properties and effects. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.5]nonane hydrochloride: A similar compound without the fluorine atom.
6-Azaspiro[3.5]nonane hydrochloride: Another related compound with a different substitution pattern.
Uniqueness
2-Fluoro-6-azaspiro[3.5]nonane hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-fluoro-6-azaspiro[3.5]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c9-7-4-8(5-7)2-1-3-10-6-8;/h7,10H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYSAVGIZWLSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)F)CNC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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